3-Bromo-4-methoxypyridine hydrate

Catalog No.
S8312941
CAS No.
M.F
C6H8BrNO2
M. Wt
206.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxypyridine hydrate

Product Name

3-Bromo-4-methoxypyridine hydrate

IUPAC Name

3-bromo-4-methoxypyridine;hydrate

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

InChI

InChI=1S/C6H6BrNO.H2O/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H2

InChI Key

BMJHWANNAQKHRE-UHFFFAOYSA-N

SMILES

COC1=C(C=NC=C1)Br.O

Canonical SMILES

COC1=C(C=NC=C1)Br.O

3-Bromo-4-methoxypyridine hydrate is an organic compound recognized for its unique structural characteristics, derived from the pyridine family. Its molecular formula is C₆H₆BrNO, featuring a bromine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the pyridine ring. This compound appears as a white to light yellow crystalline solid and is soluble in various organic solvents. Its distinctive chemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research, particularly due to its reactivity and ability to participate in various chemical transformations.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution, which is a common reaction pathway for aryl halides.
  • Coupling Reactions: It is frequently utilized in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Oxidation and Reduction: This compound can also undergo oxidation or reduction, leading to different derivatives that may have distinct biological or chemical properties .

Research indicates that 3-Bromo-4-methoxypyridine exhibits significant biological activity, particularly as a precursor in the development of pharmaceuticals. It has been investigated for its potential as an enzyme inhibitor and receptor ligand. The presence of both bromine and methoxy groups enhances its interaction with biological targets, making it suitable for studies related to drug design and development .

The synthesis of 3-Bromo-4-methoxypyridine typically involves:

  • Bromination of 4-Methoxypyridine: This method employs bromine in a suitable solvent under controlled temperature conditions to selectively introduce the bromine atom at the 3-position. The reaction can be catalyzed by various agents to enhance yield and selectivity.
  • Industrial Production Techniques: In industrial settings, techniques such as continuous flow reactors are used to optimize synthesis processes, improving yield and minimizing waste. Environmentally friendly solvents are often employed to align with sustainable practices .

3-Bromo-4-methoxypyridine is utilized across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is a critical precursor in creating drugs with potential therapeutic effects.
  • Agrochemicals: It finds applications in the formulation of agrochemical products due to its reactivity and ability to form derivatives .

Studies on the interactions of 3-Bromo-4-methoxypyridine with different biological systems reveal its potential as a ligand for various receptors. Its structural features allow it to engage effectively with target proteins or enzymes, which is crucial for drug discovery processes. Furthermore, understanding its interaction profile aids in predicting its behavior in biological environments, influencing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 3-Bromo-4-methoxypyridine. Here are some notable examples:

Compound NameStructure ComparisonUnique Features
3-Bromo-4-methylpyridineSimilar structure; methyl group instead of methoxyLess reactive due to the absence of an electron-withdrawing group
4-MethoxypyridineLacks bromine substitutionMore reactive towards electrophilic substitution reactions
3-Bromo-4-pyridinolContains hydroxyl group instead of methoxyDifferent reactivity profile due to -OH group

Uniqueness: The combination of bromine and methoxy groups in 3-Bromo-4-methoxypyridine imparts distinct electronic and steric properties that enhance its utility in selective reactions. This uniqueness makes it particularly advantageous for synthetic applications where specific reactivity is desired .

Bromination and Methoxylation Reaction Mechanisms

Bromination of pyridine derivatives typically follows electrophilic aromatic substitution (EAS) or radical pathways. For 3-bromo-4-methoxypyridine hydrate, the bromine atom is introduced via diazotization and Sandmeyer reaction (Figure 1). In a representative protocol, 4-methoxypyridine is treated with hydrobromic acid (HBr) and bromine (Br₂) at subzero temperatures to form a diazonium intermediate, which subsequently undergoes bromide displacement. The methoxy group is introduced earlier in the synthesis through O-methylation of 4-hydroxypyridine using methyl iodide (CH₃I) under basic conditions.

Key Mechanistic Insights:

  • Regioselectivity: The methoxy group at position 4 directs bromination to position 3 via resonance and inductive effects, stabilizing the intermediate arenium ion.
  • Solvent Effects: Reactions in polar aprotic solvents (e.g., DMF) enhance electrophilic bromination rates by stabilizing charged intermediates.
Reaction StepConditionsYield (%)Reference
DiazotizationHBr, NaNO₂, 0–5°C, 1 h85
Sandmeyer BrominationCuBr, H₂O, 20°C, 2 h78
O-MethylationCH₃I, K₂CO₃, DMF, 60°C, 4 h92

Transition Metal-Catalyzed Cross-Coupling Strategies

The bromine atom in 3-bromo-4-methoxypyridine hydrate enables Suzuki-Miyaura and Buchwald-Hartwig couplings to install aryl, alkyl, or amino groups. For example, palladium-catalyzed coupling with phenylboronic acid yields 3-aryl-4-methoxypyridine derivatives, which are valuable in drug discovery.

Optimization Parameters:

  • Catalyst System: Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol mixtures.
  • Temperature: 80–100°C for 12–24 h.
  • Additives: K₂CO₃ or Cs₂CO₃ to neutralize HBr byproducts.

Case Study: Coupling with 4-fluorophenylboronic acid achieves 89% yield using 2 mol% Pd(OAc)₂ and SPhos ligand.

Solvent System Optimization in Multi-Step Syntheses

Solvent selection critically impacts reaction efficiency and purification. For 3-bromo-4-methoxypyridine hydrate:

  • Bromination: Mixed H₂O/HBr systems prevent side reactions like oxidation.
  • Extraction: Ethyl acetate isolates the product from aqueous layers with >95% recovery.
  • Crystallization: Hydrate formation is favored in water/acetone (3:1 v/v) at 4°C.

Table 2. Solvent Effects on Yield

Solvent PairPurity (%)Recovery (%)
H₂O/EtOAc9892
H₂O/CH₂Cl₂9588

Neurological Disorder Therapeutics Design

The structural features of 3-bromo-4-methoxypyridine hydrate position it as a promising candidate for modulating central nervous system (CNS) targets. The methoxy group’s electron-donating properties enhance the compound’s ability to interact with aromatic residues in neurotransmitter receptors, while the bromine atom facilitates hydrophobic interactions within binding pockets. Computational docking studies suggest affinity for serotonin (5-HT₃) and γ-aminobutyric acid (GABAₐ) receptors, both critical targets for treating anxiety and epilepsy [6].

A key application lies in its role as a precursor for synthesizing neuroactive analogs. For instance, Suzuki-Miyaura coupling reactions with aryl boronic acids yield biaryl derivatives that exhibit enhanced blood-brain barrier permeability . Table 1 summarizes recent analogs derived from 3-bromo-4-methoxypyridine hydrate and their receptor binding profiles.

Table 1: Neuroactive Analogs and Receptor Affinities

Analog StructureTarget ReceptorBinding Affinity (Ki, nM)
4-Methoxy-3-(phenyl)pyridine5-HT₃48 ± 3.2
3-Bromo-4-(2-fluorophenyl)pyridineGABAₐ112 ± 9.7

Furthermore, the compound’s hydrated form improves solubility in aqueous CNS environments, addressing a common limitation of hydrophobic neurotherapeutics [1].

Antimicrobial Agent Structure-Activity Relationships

The antimicrobial potential of 3-bromo-4-methoxypyridine hydrate stems from its ability to disrupt bacterial enzymatic processes. The bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling covalent modification of essential proteins. For example, modifications at the 3-position yield derivatives that inhibit dihydrofolate reductase (DHFR), a key enzyme in folate synthesis [2].

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 4-position enhance antibacterial potency against Gram-positive strains. Comparative data for methoxy, hydroxy, and nitro substituents are provided in Table 2.

Table 2: Antibacterial Activity of 4-Substituted Derivatives

SubstituentMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Methoxy8.5>64
Hydroxy12.3>64
Nitro6.232.1

The methoxy group’s steric bulk reduces off-target interactions with mammalian cells, improving selectivity . Additionally, bromine’s polarizability facilitates penetration through lipid-rich bacterial membranes, as demonstrated in Pseudomonas aeruginosa biofilm assays [2].

Anticancer Compound Synthesis Pathways

3-Bromo-4-methoxypyridine hydrate serves as a critical intermediate in synthesizing anticancer agents via palladium-catalyzed cross-coupling reactions. Its bromine atom undergoes efficient Suzuki-Miyaura coupling with boronic acids to generate biaryl structures that inhibit tyrosine kinases . For example, coupling with 4-carboxyphenylboronic acid yields a compound showing 78% inhibition of EGFR at 10 µM .

The hydrate form enhances stability during synthesis, particularly in aqueous reaction conditions. A representative pathway involves:

  • Halogenation: Bromination of 4-methoxypyridine using HBr and Br₂ at -5°C to achieve regioselectivity [3].
  • Coupling: Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis to form carbon-carbon bonds .
  • Functionalization: Introduction of sulfonamide or carboxylate groups to improve solubility and target binding [5].

Mechanistic studies indicate that derivatives induce DNA double-strand breaks via ROS generation, mirroring the activity of 3-bromopyruvate [5]. Table 3 highlights anticancer derivatives and their mechanisms.

Table 3: Anticancer Derivatives and Mechanisms

DerivativeTarget PathwayIC₅₀ (µM)
3-(4-Carboxyphenyl)-4-methoxypyridineEGFR inhibition2.1
3-Bromo-4-methoxy-N-sulfonamidepyridineROS-mediated DNA damage5.8

The chemical compound 3-Bromo-4-methoxypyridine hydrate represents a significant class of brominated pyridine derivatives with established applications in agrochemical formulation. This compound, bearing the molecular formula C₆H₈BrNO₂ and characterized by a bromine atom at the third position and a methoxy group at the fourth position of the pyridine ring, has demonstrated considerable utility in developing crop protection agents [1] [2].

The compound's structural characteristics contribute to its effectiveness in agricultural applications. The presence of both the bromine atom and methoxy group creates a unique electronic environment that facilitates interaction with biological systems, making it particularly valuable for formulating herbicides and fungicides [1] [3]. Research has demonstrated that the compound's ability to interact with biological targets stems from its specific substitution pattern, which influences both its physical properties and biological activity [3].

Herbicide Target-Specific Modification Strategies

Target-site modification strategies for herbicide resistance management have evolved significantly with the identification of specific molecular mechanisms underlying resistance development. The brominated pyridine scaffold present in 3-Bromo-4-methoxypyridine hydrate provides a foundation for understanding these mechanisms and developing countermeasures [4].

Target-Site Resistance Mechanisms

Target-site resistance in herbicides typically involves mutations in genes encoding protein targets, which affect herbicide binding either at catalytic domains or in regions affecting access to these sites [5]. The mechanism involves single nucleotide mutations that result in amino acid changes, disrupting herbicide binding without compromising enzyme function [5]. Research has identified that mutations often occur in or near the herbicide-binding site, though some mutations occur elsewhere in the protein structure [5].

The effectiveness of target-site modifications varies significantly depending on the specific herbicide-enzyme interaction. For photosystem inhibitors, mutations in the D1 protein encoded by the psbA gene have been extensively documented [5]. The substitution of glycine for serine at position 264 represents one of the most prevalent resistance mechanisms, providing high-level resistance to triazine herbicides while maintaining partial susceptibility to other photosystem inhibitors [6].

Molecular Modification Approaches

Research has demonstrated that specific amino acid substitutions can confer varying levels of resistance to different herbicide families. For acetolactate synthase inhibitors, mutations at eight different amino acid positions have been identified, including Ala-122, Pro-197, Ala-205, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654 [4]. Each position can accommodate multiple different substitutions that confer resistance, indicating the complexity of target-site modification strategies [4].

The development of herbicide modifications to overcome resistance has focused on understanding the structural basis of resistance. Studies have shown that resistance mutations can have two primary effects: reducing binding affinity of herbicides and abolishing time-dependent accumulative inhibition [7]. This accumulative inhibition is critical to the exceptional effectiveness of many herbicide classes, and its loss significantly reduces herbicide efficacy [7].

Data on Resistance Development

Herbicide ClassPrimary TargetCommon Resistance MutationsResistance Factor
TriazinesPhotosystem IISer-264-Gly>100×
SulfonylureasAcetolactate SynthasePro-197-Ser50-100×
AryloxyphenoxypropionatesAcetyl-CoA CarboxylaseIle-2041-Asn20-50×
ImidazolinonesAcetolactate SynthaseTrp-574-Leu10-25×

[Source: Reference 17]

Resistance Monitoring and Management

Effective resistance management requires continuous monitoring of pathogen populations for resistance development [10]. This monitoring involves both phenotypic assessment of fungicide sensitivity and molecular detection of resistance mutations [10]. Advances in molecular diagnostics have enabled rapid detection of resistance mutations, allowing for timely adjustments to fungicide programs [10].

The implementation of resistance management strategies requires integration with overall crop protection programs. This integration involves coordinating fungicide applications with cultural practices, resistant cultivar deployment, and biological control measures [10]. Research has demonstrated that such integrated approaches provide more durable disease control while reducing the risk of resistance development [10].

Novel Resistance Mitigation Compounds

Recent research has focused on developing novel compounds specifically designed to overcome existing resistance mechanisms. Studies have shown that compounds targeting dihydroorotate dehydrogenase can effectively control pathogens resistant to quinone outside inhibitors and succinate dehydrogenase inhibitors [12]. These compounds represent a new class of fungicides with novel modes of action, providing alternatives when traditional fungicides lose effectiveness [12].

The development of pyridine-based fungicides has shown particular promise in overcoming resistance. Research has demonstrated that novel pyridine compounds integrating bioactive amide and hydrazide groups exhibit remarkable broad-spectrum inhibitory activity against multiple fungal pathogens [13]. These compounds have shown effectiveness against Fusarium graminearum, Magnaporthe oryzae, Rhizoctonia solani, and other important plant pathogens, with some derivatives showing enhanced activity compared to existing fungicides [13].

Environmental Considerations

The environmental impact of fungicide resistance mitigation strategies requires careful consideration. Research has shown that different mitigation approaches have varying environmental footprints, with some strategies providing both effective resistance management and reduced environmental impact [10]. The use of protective fungicides and reduced application frequencies can contribute to more sustainable fungicide use while maintaining effective disease control [10].

Studies have evaluated the environmental compatibility of novel fungicide compounds, including assessments of toxicity to non-target organisms and biodegradation rates [13]. These evaluations are essential for ensuring that resistance mitigation strategies do not create unacceptable environmental risks while providing effective disease control [13].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.97384 g/mol

Monoisotopic Mass

204.97384 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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